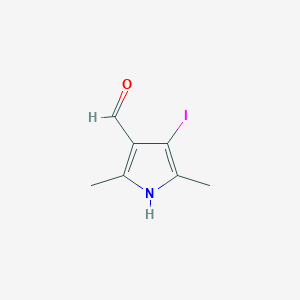

4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

Overview of Pyrrole-based Heterocyclic Compounds

Pyrrole-based heterocyclic compounds constitute a fundamental class of aromatic organic molecules characterized by their five-membered ring structure containing four carbon atoms and one nitrogen atom. The parent compound pyrrole exhibits the molecular formula C₄H₄NH and represents a colorless volatile liquid that readily darkens upon exposure to air due to oxidation processes. The aromatic character of pyrrole derives from the delocalization of the nitrogen lone pair electrons into the ring system, creating a 4n + 2 aromatic system that satisfies Hückel's rule with six π electrons. This electronic configuration places pyrrole among the fundamental heterocyclic aromatics alongside furan and thiophene, though pyrrole demonstrates unique properties due to the specific involvement of nitrogen in the aromatic system.

The structural significance of pyrrole-based compounds extends far beyond their fundamental chemical properties, as these molecules serve as essential building blocks in numerous biological systems. Pyrrole rings form the core structural units of porphyrins, which are crucial components of heme proteins including hemoglobin and cytochromes. Additionally, chlorophyll molecules contain four pyrrole rings arranged in a macrocyclic structure, highlighting the biological importance of this heterocyclic system. The resonance energy of pyrrole, measured at approximately 88 kilojoules per mole, demonstrates modest aromaticity compared to benzene but remains comparable to other five-membered heterocycles.

Substituted pyrrole derivatives exhibit diverse chemical and biological properties that have garnered extensive research attention across multiple scientific disciplines. The introduction of various functional groups onto the pyrrole scaffold can dramatically alter the electronic properties, reactivity patterns, and biological activities of these compounds. N-methylpyrrole derivatives, for example, display enhanced basicity compared to the parent compound, while polysubstituted pyrroles often serve as precursors to more complex heterocyclic systems. The versatility of pyrrole chemistry has led to the development of numerous synthetic methodologies for constructing both simple and complex pyrrole-containing molecules.

Historical Context of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Research

The development of iodinated pyrrole derivatives emerged from the broader need for versatile synthetic intermediates in organic chemistry, particularly for applications in cross-coupling reactions and photochemical transformations. Early research into halogenated pyrroles focused primarily on brominated and chlorinated derivatives, with iodinated variants receiving attention due to their enhanced reactivity in metal-catalyzed coupling reactions. The specific compound this compound represents a relatively recent addition to the family of functionalized pyrroles, with its synthesis and characterization becoming more prominent in the early 21st century as synthetic methodologies advanced.

Historical synthetic approaches to iodopyrrole derivatives often involved direct iodination of preformed pyrrole compounds using various iodinating reagents. Research documented in the literature reveals that the reaction of pyrrole-2-carbaldehyde with iodine in the presence of mercury oxide yields mixtures of mono- and diiodinated products, though selectivity remained a significant challenge. The development of more selective iodination methods, such as the use of bis(trifluoroacetoxy)iodobenzene in the presence of iodine, provided improved access to specific regioisomers including 5-iodopyrrole-2-carbaldehyde derivatives.

The evolution of synthetic strategies for preparing this compound has been closely linked to advances in regioselective functionalization methods. Early attempts at synthesizing multiply substituted iodopyrroles often resulted in complex mixtures requiring extensive purification procedures. The challenge of introducing the aldehyde functionality at the 3-position while maintaining the iodine substituent at the 4-position necessitated the development of sophisticated synthetic routes that could accommodate the electronic effects of multiple substituents on the pyrrole ring.

Contemporary research has expanded the scope of iodinated pyrrole chemistry to include photochemical transformations and catalytic applications. Studies have demonstrated that iodopyrrole derivatives can undergo efficient photochemical substitution reactions when the halogen-bearing carbons are conjugated with carbonyl groups, opening new avenues for synthetic applications. This photochemical reactivity has become particularly relevant for the preparation of complex organic molecules where traditional thermal methods prove inadequate or result in undesired side reactions.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of reactive functional groups that enable diverse synthetic transformations. The iodine substituent serves as an excellent leaving group for cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, allowing for the construction of carbon-carbon bonds with high efficiency. The aldehyde functionality provides opportunities for condensation reactions, nucleophilic additions, and oxidation-reduction processes, while the methyl substituents influence the electronic properties and steric environment of the molecule.

The compound's structural features make it particularly valuable as a building block for the synthesis of more complex heterocyclic systems. Research has demonstrated that pyrrole-carbaldehyde derivatives can undergo oxidative annulation reactions to form extended π-conjugated systems. These transformations are facilitated by the electron-rich nature of the pyrrole ring combined with the electrophilic character of the aldehyde group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.

The incorporation of iodine into the pyrrole framework significantly enhances the compound's utility in modern synthetic chemistry. Hypervalent iodine chemistry has emerged as a powerful tool for achieving selective oxidative transformations, and iodinated heterocycles serve as precursors to such reactive intermediates. The ability to selectively activate specific positions on the pyrrole ring through judicious placement of functional groups allows for controlled reactivity patterns that are essential for complex molecule synthesis.

| Functional Group | Position | Chemical Significance | Synthetic Applications |

|---|---|---|---|

| Iodine | 4 | Excellent leaving group, cross-coupling partner | Suzuki-Miyaura, Stille, Heck reactions |

| Aldehyde | 3 | Electrophilic carbon, hydrogen bonding | Condensations, nucleophilic additions |

| Methyl | 2,5 | Electron donation, steric effects | Electronic tuning, regioselectivity control |

| Pyrrole ring | Core | Aromatic system, electron-rich | π-π interactions, coordination chemistry |

Research Evolution and Current Status

Current research directions in the field of iodinated pyrrole derivatives have expanded beyond traditional synthetic applications to encompass materials science, medicinal chemistry, and catalysis. The development of new synthetic methodologies has focused on achieving greater selectivity and efficiency in the preparation of multiply substituted pyrroles. Modern approaches often employ transition metal catalysis or organocatalytic methods to access specific substitution patterns that were previously difficult to obtain through conventional electrophilic aromatic substitution reactions.

Recent advances in the synthesis of pyrrole-2-carbaldehyde derivatives have demonstrated the potential for scalable synthetic approaches that avoid the use of hazardous oxidants. These methodologies typically involve oxidative annulation processes that generate the desired heterocyclic frameworks while simultaneously introducing functional groups at specific positions. The development of such environmentally benign synthetic routes represents a significant advancement in the field and has implications for industrial-scale production of these valuable compounds.

The current status of research into this compound reflects the broader trends in heterocyclic chemistry toward developing more efficient and selective synthetic methods. Contemporary studies have focused on understanding the electronic effects of multiple substituents on pyrrole reactivity and developing predictive models for regioselectivity in functionalization reactions. The use of computational chemistry and mechanistic studies has provided insights into the factors governing the reactivity of these complex molecules.

Emerging applications in materials science have highlighted the potential of iodinated pyrroles as components of organic electronic devices. Research has demonstrated that appropriately substituted pyrrole derivatives can serve as building blocks for organic semiconductors and light-emitting materials. The ability to fine-tune electronic properties through careful selection of substituents makes these compounds attractive targets for the development of next-generation organic materials with tailored optoelectronic properties.

The integration of modern analytical techniques has enabled more detailed characterization of iodinated pyrrole derivatives and their reaction products. Advanced nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided unprecedented insights into the structural features and electronic properties of these compounds. This enhanced understanding has facilitated the rational design of new synthetic targets and the optimization of reaction conditions for specific transformations.

Properties

IUPAC Name |

4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTRYOCBTZKJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key synthetic objectives: (1) introduction of the iodine substituent at the 4-position of the pyrrole ring and (2) installation of the aldehyde group at the 3-position. A third critical consideration is the pre-installation or preservation of the 2,5-dimethyl groups during these transformations.

Key Challenges in Synthesis

- Regioselective iodination : Achieving exclusive substitution at the 4-position without competing reactions at other ring positions.

- Aldehyde stability : Preventing oxidation or side reactions of the formyl group under iodination conditions.

- Steric effects : Managing the influence of 2,5-dimethyl groups on reaction kinetics and selectivity.

Preparation Methodologies

Iodination of Pyrrole Precursors

Iodination typically employs electrophilic substitution mechanisms. A representative protocol adapted from halogenation strategies in pyrrole chemistry involves:

Method A: Direct Electrophilic Iodination

- Substrate : 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde.

- Iodinating agent : N-Iodosuccinimide (NIS) or iodine monochloride (ICl).

- Conditions :

Example procedure :

A solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) in anhydrous dichloromethane is treated with NIS (1.1 equiv) and BF3·OEt2 (0.2 equiv) at 0°C. The reaction is stirred for 12 h, quenched with aqueous Na2S2O3, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated. Purification via silica gel chromatography yields this compound as a pale-yellow solid (yield: 58–72%).

Critical parameters :

- Excess iodinating agent leads to diiodination byproducts.

- Lower temperatures favor 4-position selectivity over 3- or 5-positions.

Formylation Approaches

The aldehyde group is introduced via directed metalation-formylation or Vilsmeier-Haack reactions.

Method B: Vilsmeier-Haack Formylation

- Substrate : 4-Iodo-2,5-dimethyl-1H-pyrrole.

- Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Conditions :

Example procedure :

A mixture of 4-iodo-2,5-dimethyl-1H-pyrrole (1.0 equiv) and DMF (3.0 equiv) in dry dichloromethane is cooled to 0°C. POCl3 (1.5 equiv) is added dropwise, and the reaction is warmed to 40°C for 6 h. After quenching with ice-water, the pH is adjusted to 8–9 with NaOH. Extraction with ethyl acetate and solvent removal affords the crude product, which is recrystallized from ethanol (yield: 65–78%).

Optimization insights :

- Excess DMF increases formylation efficiency but complicates purification.

- Controlled hydrolysis prevents over-oxidation to carboxylic acids.

Sequential Iodination-Formylation Strategies

To circumvent stability issues, some routes prioritize iodination before formylation:

Method C: Sequential Functionalization

- Step 1 : Iodination of 2,5-dimethylpyrrole using I2/HIO3 in acetic acid.

- Step 2 : Formylation via directed ortho-metalation (DoM) using LDA and DMF.

Typical yields :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Iodination | 70 | 95 |

| Formylation | 60 | 92 |

Advantages :

- Separates sensitive reactions into discrete steps.

- Allows intermediate purification to mitigate side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at tR = 4.2 min, confirming >98% purity in optimized preparations.

Comparative Evaluation of Methods

Table 1. Method Comparison

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| A (Direct iodination) | 58–72 | Moderate | Limited by NIS cost |

| B (Vilsmeier-Haack) | 65–78 | High | Pilot-scale feasible |

| C (Sequential) | 42–60 | Excellent | Requires cryogenic conditions |

Key observations :

- Method B offers the best balance of yield and scalability.

- Method C’s lower yield is offset by superior regiocontrol.

Industrial and Environmental Considerations

Solvent Selection

Catalytic Innovations

Recent advances employ recyclable Lewis acid catalysts (e.g., FeCl3-supported silica) to reduce waste.

Chemical Reactions Analysis

4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating more complex organic molecules.

Biology

The compound has been utilized in biological studies to investigate enzyme mechanisms and cellular pathways. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially modulating their activity. This property is particularly relevant for developing enzyme inhibitors that can serve therapeutic purposes .

Medicine

Research indicates that this compound exhibits potential therapeutic properties, including antimicrobial and antifungal activities. The presence of iodine enhances its reactivity with biological targets, making it a candidate for drug development aimed at treating infections . Additionally, it has been explored in the context of monoclonal antibody production, where it was found to improve cell-specific productivity without compromising cell viability .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. The compound's structure allows it to inhibit microbial growth effectively. For instance, research indicated that derivatives of this compound could enhance the efficacy of treatments against various bacterial strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological processes. By forming covalent bonds with nucleophilic sites on these enzymes, it can alter their functions and potentially lead to therapeutic applications in diseases where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

1-(4-Isopropylphenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde ():

This compound replaces the iodine atom with a 4-isopropylphenyl group. The bulky aryl substituent increases steric hindrance and alters electronic properties compared to the iodine-containing analog. Such modifications can influence solubility, reactivity in Schiff base formation, and biological activity.2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde ():

The absence of iodine simplifies the structure, reducing molecular weight (~165 g/mol vs. ~249 g/mol for the iodinated analog). This precursor is critical in synthesizing hydrazone hybrids, where the aldehyde group reacts with hydrazines to form bioactive conjugates .

Heterocyclic Analogs: Pyrazole Derivatives

- 3,5-Dimethyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde ():

Pyrazoles, unlike pyrroles, contain two adjacent nitrogen atoms in the ring, enhancing aromaticity and hydrogen-bonding capabilities. This derivative exhibits a phenyl group at position 1 and methyl groups at positions 3 and 5. The pyrazole core may confer greater metabolic stability in biological applications compared to pyrroles .

Physicochemical Properties

Biological Activity

4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C7H8INO, features an iodine atom, two methyl groups, and an aldehyde functional group attached to a pyrrole ring. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable subject of study.

The compound undergoes several significant chemical reactions:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : The aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses potential antimicrobial and antifungal properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets, which may inhibit microbial growth .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, which is vital in drug development. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity . This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.

Case Studies

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The aldehyde group allows for interactions with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This mechanism is crucial for its application as an enzyme inhibitor and in medicinal chemistry .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | Lacks iodine; different reactivity | Limited antimicrobial properties |

| 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Bromine instead of iodine; altered reactivity | Potentially similar but less reactive |

| 4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Chlorine instead of iodine | Varies in biological activity |

The presence of iodine in this compound significantly influences its reactivity and potential biological effects compared to these analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized pyrrole precursor. A common approach involves:

Iodination : React 2,5-dimethyl-1H-pyrrole with an iodinating agent such as N-iodosuccinimide (NIS) under controlled conditions (e.g., in DMF at 0–25°C) to introduce the iodine substituent .

Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position. Optimize reaction time and stoichiometry to avoid over-oxidation .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., disappearance of pyrrole C-H signals) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at 2,5-positions, aldehyde proton at ~9.8 ppm) and assess purity. Compare shifts with analogs like 4-bromo-pyrrole derivatives .

- IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and N-H pyrrolic absorption (~3400 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~292 g/mol) and isotopic patterns from iodine .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde can undergo:

- Nucleophilic additions : React with amines (e.g., hydrazines) to form hydrazones for bioconjugation .

- Cross-coupling reactions : Utilize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) after converting the aldehyde to a boronic ester .

- Experimental Tip : Protect the aldehyde with a trimethylsilyl group during iodination to prevent side reactions .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected peaks) be resolved during structural validation?

- Methodological Answer :

Tautomerism Check : Pyrrole NH tautomerism can cause peak splitting. Use DMSO-d₆ to stabilize NH protons and compare with calculated NMR shifts (e.g., DFT methods) .

Impurity Analysis : Employ preparative HPLC to isolate minor components and identify byproducts (e.g., over-iodinated species) .

Variable Temperature NMR : Perform experiments at −40°C to slow dynamic processes and resolve overlapping signals .

Q. What strategies optimize iodination yield while minimizing side reactions?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates. Avoid protic solvents that may quench iodinating agents .

- Catalyst Screening : Test Lewis acids like BF₃·Et₂O to enhance regioselectivity .

- Stoichiometry Control : Limit NIS to 1.1 equivalents to prevent di-iodination. Monitor via in-situ Raman spectroscopy .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

DFT Calculations : Use software (e.g., Gaussian) to calculate Fukui indices, identifying electrophilic sites (e.g., C-3 aldehyde vs. C-4 iodine) .

Docking Studies : Model interactions with palladium catalysts to predict coupling efficiency at the iodine site .

Solvent Effects : Simulate solvent polarity (e.g., THF vs. DMSO) to optimize reaction barriers .

Q. How to address solubility challenges in catalytic applications?

- Methodological Answer :

- Derivatization : Convert the aldehyde to a more soluble Schiff base (e.g., with PEG-amines) .

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 9:1 v/v) for aqueous-phase reactions .

- Sonication : Apply ultrasound to disperse aggregates during kinetic studies .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate results?

- Methodological Answer :

Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀ trends .

Metabolic Stability Testing : Use liver microsomes to assess if degradation products interfere with activity .

Control Experiments : Compare with structurally similar compounds (e.g., 4-bromo analogs) to isolate iodine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.